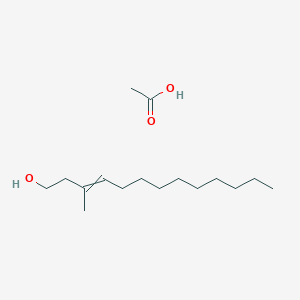
Acetic acid;3-methyltridec-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-methyltridec-3-en-1-ol is an organic compound that combines the properties of acetic acid and a long-chain alcohol Acetic acid is a well-known carboxylic acid with the formula CH₃COOH, commonly found in vinegar
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methyltridec-3-en-1-ol can be achieved through several methods. One common approach is the esterification of acetic acid with 3-methyltridec-3-en-1-ol. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-methyltridec-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: The major products can include ketones or carboxylic acids.
Reduction: The major product is a saturated alcohol.
Substitution: The major product is a halogenated compound.
Scientific Research Applications
Acetic acid;3-methyltridec-3-en-1-ol has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential therapeutic effects and applications in drug development.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid;3-methyltridec-3-en-1-ol depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The presence of both the acetic acid and alcohol functional groups allows it to participate in a wide range of chemical reactions, contributing to its versatility.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in food and industry.
3-methyltridec-3-en-1-ol:
Ethanol: A short-chain alcohol commonly used as a solvent and in alcoholic beverages.
Uniqueness
Acetic acid;3-methyltridec-3-en-1-ol is unique due to the combination of a carboxylic acid and a long-chain alcohol with a double bond
Properties
CAS No. |
92463-99-5 |
|---|---|
Molecular Formula |
C16H32O3 |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
acetic acid;3-methyltridec-3-en-1-ol |
InChI |
InChI=1S/C14H28O.C2H4O2/c1-3-4-5-6-7-8-9-10-11-14(2)12-13-15;1-2(3)4/h11,15H,3-10,12-13H2,1-2H3;1H3,(H,3,4) |
InChI Key |
HMSNSGKLKDCQSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=C(C)CCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















